molecular formula C17H12FN3O B11510520 2-(3-Cyano-1H-indol-1-yl)-N-(2-fluorophenyl)acetamide

2-(3-Cyano-1H-indol-1-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B11510520
M. Wt: 293.29 g/mol
InChI Key: ATGCXLIHOPWTLD-UHFFFAOYSA-N
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Description

2-(3-Cyano-1H-indol-1-yl)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a cyano group at the 3-position of the indole ring and a fluorophenylacetamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyano-1H-indol-1-yl)-N-(2-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano donor, such as cyanogen bromide, in the presence of a base.

    Acylation: The final step involves the acylation of the indole derivative with 2-fluorophenylacetyl chloride in the presence of a base like triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Cyano-1H-indol-1-yl)-N-(2-fluorophenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, indole derivatives are known for their activity in various biological systems. This compound could be studied for its potential as an enzyme inhibitor or receptor modulator, given the biological relevance of both indole and fluorophenyl groups.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Indole derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of the cyano and fluorophenyl groups could enhance these activities or provide new therapeutic avenues.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Cyano-1H-indol-1-yl)-N-(2-fluorophenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors. The cyano group might enhance binding affinity through hydrogen bonding or dipole interactions, while the fluorophenyl group could increase lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)-N-phenylacetamide: Lacks the cyano and fluorophenyl groups, potentially altering its biological activity.

    2-(3-Cyano-1H-indol-1-yl)-N-phenylacetamide: Similar structure but without the fluorine atom, which might affect its chemical reactivity and biological properties.

    2-(3-Cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide: The fluorine atom is in a different position, which could influence its interaction with biological targets.

Uniqueness

The combination of the cyano group, indole core, and fluorophenylacetamide moiety makes 2-(3-Cyano-1H-indol-1-yl)-N-(2-fluorophenyl)acetamide unique. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H12FN3O

Molecular Weight

293.29 g/mol

IUPAC Name

2-(3-cyanoindol-1-yl)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C17H12FN3O/c18-14-6-2-3-7-15(14)20-17(22)11-21-10-12(9-19)13-5-1-4-8-16(13)21/h1-8,10H,11H2,(H,20,22)

InChI Key

ATGCXLIHOPWTLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=CC=C3F)C#N

Origin of Product

United States

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